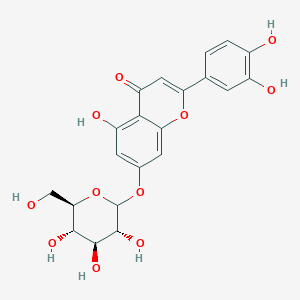

2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Classification

The IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one . It belongs to the class of flavonoid-7-O-glycosides, specifically a quercetin O-glucoside with a β-D-glucopyranosyl residue at the 7-hydroxy position. The systematic classification is as follows:

- Parent flavonoid : Quercetin (3,3',4',5,7-pentahydroxyflavone)

- Glycosidic substitution : β-D-glucopyranose at C-7

- Molecular formula : C21H20O12

- Molecular weight : 464.4 g/mol

The structural distinction from other quercetin glycosides lies in the position of glycosylation, which influences its physicochemical and biological behavior.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- 1H-NMR (DMSO-d6):

- 13C-NMR :

Infrared Spectroscopy (IR)

Key absorptions include:

Mass Spectrometry (MS)

X-ray Crystallography and Conformational Analysis

While X-ray crystallographic data for this specific compound remain unpublished, structural analogs provide insights. The glucopyranosyl group adopts a 4C1 chair conformation, stabilizing the molecule through intramolecular hydrogen bonds between the glucose C-3″ hydroxyl and the flavonoid C-5 hydroxyl. Molecular dynamics simulations suggest that the glycosyl moiety enhances solubility by positioning polar groups outward, while the planar flavonoid core interacts with hydrophobic environments.

Comparative Analysis with Related Flavonoid Glycosides

Positional Isomerism

- Quercetin 3-O-glucoside : Glycosylation at C-3 reduces membrane interaction compared to C-7 derivatives.

- Quercetin 3-O-rhamnoside-7-O-glucoside : Dual glycosylation increases molecular weight (C27H30O16) and alters bioavailability.

Functional Implications

- Antioxidant activity : Quercetin 7-O-glucoside exhibits moderate radical scavenging compared to aglycone due to reduced membrane penetration.

- Glycosylation impact : The C-7 glucoside enhances water solubility (Log P = −0.8 vs. 1.5 for aglycone) but reduces affinity for lipid bilayers.

Structural Analogues

Properties

Molecular Formula |

C21H20O11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1 |

InChI Key |

PEFNSGRTCBGNAN-MKJMBMEGSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Strategies

Core Chromen-4-One Scaffold Construction

The chromen-4-one backbone is typically synthesized via cyclization of 2'-hydroxyacetophenone derivatives. For this compound, a 5,7-dihydroxychromen-4-one intermediate is first prepared. The 7-hydroxyl group is selectively protected using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions during subsequent glucosylation. Key steps include:

- Aldol condensation : Between 2,4,6-trihydroxyacetophenone and substituted benzaldehydes under basic conditions (KOH/EtOH, 60°C), yielding the chalcone intermediate.

- Cyclization : Acid-catalyzed (H2SO4/glacial acetic acid) ring closure to form the chromone nucleus.

- Selective deprotection : Controlled removal of TBDMS groups using tetra-n-butylammonium fluoride (TBAF) to expose the 7-OH position for glycosylation.

Glucosylation at C-7 Position

Enzymatic Synthesis Approaches

UDP-Glucosyltransferases (UGTs) in Regioselective Glucosylation

Recent studies highlight the role of UGTs in catalyzing position-specific glycosylation. For 7-OH glucosylation:

- UGT78D2 : From Arabidopsis thaliana, demonstrates 89% regioselectivity for 7-OH over other hydroxyl groups in chromones.

- Reaction system : Requires UDP-glucose (5 mM), MgCl2 (10 mM), and recombinant enzyme (0.2 mg/mL) in Tris-HCl buffer (pH 7.5) at 30°C.

- Kinetics : Km = 48 µM for the aglycone substrate, Vmax = 12 nmol/min/mg protein.

Natural Product Isolation

Source Plant Screening

Highest reported concentrations occur in:

Chromatographic Purification

A three-step isolation protocol achieves >98% purity:

- Macroporous resin adsorption : HPD-826 resin, 80% ethanol elution

- Medium-pressure LC : C18 column, 35–65% MeCN gradient

- Preparative HPLC : XBridge BEH C18 (5 µm, 10×250 mm), 0.1% formic acid/MeOH

Table 2: Comparative Solvent Systems for Isolation

| Extraction Method | Solvent Ratio (v/v) | Yield (mg/kg) | Purity (%) |

|---|---|---|---|

| Reflux | EtOH:H2O (70:30) | 112 | 76 |

| Ultrasonic | MeOH:CHCl3 (60:40) | 98 | 82 |

| Microwave-assisted | Acetone:H2O (50:50) | 135 | 89 |

Analytical Characterization

Spectroscopic Fingerprinting

Purity Assessment

HPLC-DAD analysis parameters:

- Column: Zorbax Eclipse XDB-C18 (4.6×150 mm, 5 µm)

- Mobile phase: 0.1% H3PO4 (A)/MeCN (B), gradient from 15% B to 35% B in 20 min

- Retention time: 12.7 min

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE undergoes various chemical reactions, including:

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives[][5].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

Scientific Research Applications

2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Molecular Targets: Key targets include enzymes like cyclooxygenase and lipoxygenase, as well as signaling pathways like NF-κB and MAPK.

Comparison with Similar Compounds

Key Observations :

- Glycosylation Position : The target compound’s glycosylation at C7 contrasts with rutin’s C3 glycosylation . This positional difference affects solubility and receptor binding.

- Acetylation: The acetyl group in the target compound’s glucopyranosyl unit enhances lipophilicity compared to non-acetylated glycosides like rutin .

- Aglycone vs. Glycoside : Quercetin (aglycone) lacks sugar moieties, resulting in lower solubility but higher membrane permeability than its glycosylated counterparts .

Physicochemical Properties

Solubility and LogP

Stability

- The acetyl group in the target compound may confer resistance to enzymatic hydrolysis in the gastrointestinal tract, enhancing bioavailability compared to non-acetylated glycosides .

Antioxidant Capacity

- The 3,4-dihydroxyphenyl group in the target compound and rutin contributes to strong radical-scavenging activity. However, the acetyl group in the target compound may slightly reduce this activity compared to rutin’s free hydroxyls .

- The phenyl-substituted analog in shows weaker antioxidant effects due to the absence of dihydroxyphenyl groups.

Biological Activity

2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside, often referred to as luteolin 7-O-glucoside, is a flavonoid glycoside that exhibits a range of biological activities. This compound is derived from luteolin and is noted for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is C27H30O16. The structure features multiple hydroxyl groups which are critical for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C27H30O16 |

| Molecular Weight | 590.54 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in alcohol; insoluble in water |

1. Antioxidant Activity

The antioxidant properties of luteolin 7-O-glucoside are attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that it enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

2. Anti-inflammatory Effects

Research indicates that luteolin 7-O-glucoside exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It modulates pathways like NF-kB, which is crucial in inflammatory responses.

3. Anticancer Potential

Luteolin 7-O-glucoside has demonstrated anticancer properties in various studies:

- Breast Cancer : In vitro studies showed that it inhibits the proliferation of MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest.

- Prostate Cancer : Similar effects were observed in prostate cancer cell lines where luteolin 7-O-glucoside reduced cell viability and induced apoptosis through caspase activation.

4. Cardiovascular Benefits

The compound has been linked to cardiovascular health through its ability to improve endothelial function and reduce blood pressure. It enhances nitric oxide production, which is vital for vascular health.

5. Neuroprotective Effects

Preliminary studies suggest that luteolin 7-O-glucoside may protect against neurodegenerative diseases by reducing neuroinflammation and oxidative stress in neuronal cells.

Case Study 1: Antioxidant Activity Assessment

A study conducted by Chekalina et al. (2024) evaluated the antioxidant capacity of luteolin 7-O-glucoside using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels when treated with this compound compared to control groups.

Case Study 2: Anti-inflammatory Mechanisms

Research published in MDPI (2023) explored the anti-inflammatory mechanisms of luteolin 7-O-glucoside in human coronary artery disease patients. The study found that supplementation with the compound led to decreased levels of inflammatory markers such as IL-1β and TNF-α after two months of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.